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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the
characterization of 4-phenylpyridazine (CAS No. 92184-43-5). While public, experimentally
verified spectra for this specific isomer are not widely available, this document leverages
fundamental spectroscopic principles and comparative data from the parent pyridazine
heterocycle to present a robust, predictive analysis. It is intended for researchers, chemists,
and drug development professionals who require a detailed understanding of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of
this compound. The guide emphasizes the "why" behind the spectral patterns, offering insights
into how the electronic and structural features of the molecule manifest in each analytical
technique.

Introduction: The Significance of the Pyridazine
Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen
atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique
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electronic properties, hydrogen bonding capabilities, and rigid structure make it a valuable
component in the design of bioactive molecules and functional organic materials. The
introduction of a phenyl substituent at the 4-position creates 4-phenylpyridazine, a molecule
with distinct steric and electronic characteristics that influence its chemical reactivity and
biological interactions.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques
such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for
unambiguous identification and characterization. This guide will walk through the expected
spectroscopic signature of 4-phenylpyridazine, providing a foundational dataset for any
researcher working with this or related compounds.

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following
outlines the methodologies upon which the subsequent predictive analysis is based.

Standard Operating Procedure: Sample Preparation

 NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte (4-phenylpyridazine) in
~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The use of a deuterated solvent
is critical to avoid large solvent signals in the *H NMR spectrum. Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (& = 0.00

ppm).

» IR Spectroscopy: For a solid sample, prepare a KBr (potassium bromide) pellet by finely
grinding ~1-2 mg of the analyte with ~100 mg of dry KBr powder and pressing the mixture
into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small
amount of the solid sample directly onto the ATR crystal.

e Mass Spectrometry: For Electron lonization (EI-MS), dissolve a sub-milligram quantity of the
sample in a volatile organic solvent (e.g., methanol or dichloromethane). The solution is then
introduced into the instrument, where the solvent is removed before the analyte is vaporized
and ionized.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted *H NMR Spectrum

The 'H NMR spectrum of 4-phenylpyridazine is expected to show distinct signals for the three
protons on the pyridazine ring and the five protons on the phenyl ring. The adjacent nitrogen
atoms in the pyridazine ring create a unique electronic environment, strongly influencing the
chemical shifts of the ring protons.

» Pyridazine Protons: The protons on the pyridazine ring (H-3, H-5, and H-6) are expected to
be the most downfield-shifted signals in the spectrum, likely appearing above 8.0 ppm. This
is due to the deshielding effect of the electronegative nitrogen atoms.

o H-3 and H-6: These protons are alpha to a nitrogen atom and are expected to be the most
deshielded. H-6 will likely appear as a doublet, coupled to H-5. H-3 will appear as a singlet
or a narrow doublet, depending on the coupling to H-5. Based on data for the parent
pyridazine, these signals would be anticipated in the 6 9.0 - 9.4 ppm range.[1]

o H-5: This proton is beta to the nitrogen atoms and coupled to H-6, appearing as a doublet
of doublets. It will be slightly upfield from H-3 and H-6, likely in the & 7.7 - 8.0 ppm range.

e Phenyl Protons: The five protons of the phenyl group will appear as a more complex set of
multiplets in the typical aromatic region.

o Ortho-protons (H-2', H-6"): These two equivalent protons will likely appear as a doublet or
multiplet around 6 7.6 - 7.8 ppm.

o Meta/Para-protons (H-3', H-4', H-5"): These three protons will produce a complex multiplet,
likely overlapping, in the range of & 7.4 - 7.6 ppm.

Predicted **C NMR Spectrum
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Due to the molecule's asymmetry, all 10 carbon atoms in 4-phenylpyridazine are chemically
non-equivalent and should produce 10 distinct signals in the broadband proton-decoupled 13C
NMR spectrum.

» Pyridazine Carbons: The carbons of the pyridazine ring are significantly influenced by the
adjacent nitrogen atoms.

o C-3 and C-6: These carbons, being directly bonded to nitrogen, are expected to be the
most downfield among the heterocyclic carbons, likely appearing in the & 150 - 155 ppm
range. The parent pyridazine shows its alpha carbons at approximately 150.5 ppm.[1]

o C-4 and C-5: The carbon bearing the phenyl group (C-4) is a quaternary carbon and will
likely have a weak intensity signal. C-5 is a methine carbon. These are expected in the 6
125 - 140 ppm range.

e Phenyl Carbons: The signals for the phenyl group carbons will appear in the aromatic region.

o C-1' (ipso-carbon): The quaternary carbon attached to the pyridazine ring is expected
around 6 135 - 138 ppm.

o C-2'/C-6', C-3'/C-5', C-4": These protonated carbons will appear in the typical aromatic
region of d 127 - 130 ppm.

Predicted H NMR Data (CDCIs) Predicted 13C NMR Data (CDCIs)
Chemical Shift (3, ppm) Assignment

9.2 - 9.4 (d) H-6

9.1-9.3(s) H-3

7.8-8.0 (dd) H-5

7.6-7.8(m) H-2', H-6'

7.4-7.6(m) H-3', H-4', H-5'

Infrared (IR) Spectroscopy Analysis
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The IR spectrum provides critical information about the functional groups present in a molecule.
For 4-phenylpyridazine, the key absorptions will relate to its aromatic nature.

e C-H Stretching (Aromatic): Sharp, medium-intensity bands are expected just above 3000
cm~1 (typically 3030 - 3100 cm™1), corresponding to the stretching vibrations of the C-H
bonds on both the pyridazine and phenyl rings.

e C=C and C=N Stretching (Ring Vibrations): The fingerprint region will be characterized by
several sharp bands of variable intensity between 1400 and 1600 cm~1. These correspond to
the stretching vibrations of the C=C and C=N bonds within the two aromatic rings. A
particularly strong band around 1580-1600 cm~1 is characteristic of aromatic ring systems.

e C-H Out-of-Plane Bending: Strong intensity bands between 690 and 900 cm~! are indicative
of the substitution pattern on the aromatic rings. A strong band around 750-770 cm~* would
be expected from the monosubstituted phenyl ring.

| Predicted IR Data (KBr Pellet) | | :--- | :--- | | Wavenumber (cm~?) | Assignment | Intensity | |
3030 - 3100 | Aromatic C-H Stretch | Medium | | 1580 - 1600 | Aromatic Ring (C=C, C=N)
Stretch | Strong | | 1400 - 1550 | Aromatic Ring (C=C, C=N) Stretch | Medium-Strong | | 750 -
770 | C-H Out-of-Plane Bend (Monosubst. Phenyl) | Strong | | 690 - 730 | C-H Out-of-Plane
Bend | Strong |

Mass Spectrometry (MS) Analysis

Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight of a compound
and offers structural clues based on its fragmentation pattern. The presence of nitrogen often
directs fragmentation pathways.

¢ Molecular lon (M*): The molecular formula of 4-phenylpyridazine is CioHsN2. The exact
mass is 156.0688 g/mol . The EI-MS spectrum is expected to show a strong molecular ion
peak at m/z = 156. According to the Nitrogen Rule, a molecule with an even number of
nitrogen atoms will have an even nominal molecular weight, which is consistent.

o Predicted Fragmentation Pathway: Aromatic systems are relatively stable, leading to a
prominent molecular ion peak. However, the pyridazine ring can undergo characteristic
fragmentation.
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o Loss of N2: The most characteristic fragmentation for the pyridazine core is the retro-Diels-
Alder reaction, leading to the expulsion of a stable nitrogen molecule (Nz2), which has a
mass of 28 Da. This would result in a significant fragment ion at m/z = 128.[2]

o Loss of HCN: Subsequent fragmentation of the remaining hydrocarbon fragment could
involve the loss of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-
containing heterocycles, leading to a peak at m/z = 101.

o Phenyl Cation: A fragment corresponding to the phenyl cation at m/z = 77 is also possible.

CioHsN2*
(m/z = 156)
Molecular lon

- N2 - CaH3N2
CsHs*’ CeHs*
(m/z = 128) (m/z =77)
HCN
Cs/H7*
(m/z = 101)

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway for 4-phenylpyridazine.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques.
The process of identifying an unknown sample, such as one synthesized in a research lab,
follows a logical workflow.
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Caption: Integrated workflow for spectroscopic structure elucidation.

In conclusion, while direct experimental spectra for 4-phenylpyridazine are elusive in public
databases, a robust and reliable spectroscopic profile can be predicted based on fundamental
principles and data from analogous structures. The combination of NMR, IR, and MS analyses
provides a self-validating system. The predicted molecular weight from MS, the aromatic
functional groups from IR, and the specific carbon-hydrogen framework from NMR would
collectively and unequivocally confirm the structure and purity of 4-phenylpyridazine, enabling
further research and development with confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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